N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9
CAS No.:
Cat. No.: VC16680014
Molecular Formula: C29H32N2O4
Molecular Weight: 481.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H32N2O4 |
|---|---|
| Molecular Weight | 481.6 g/mol |
| IUPAC Name | N-[(1S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C29H32N2O4/c1-20-10-9-11-21(2)28(20)34-19-27(32)31-25(17-23-14-7-4-8-15-23)26-18-24(30-29(33)35-26)16-22-12-5-3-6-13-22/h3-15,24-26H,16-19H2,1-2H3,(H,30,33)(H,31,32)/t24-,25-,26-/m0/s1/i1D3,2D3,9D,10D,11D |
| Standard InChI Key | XAMVJQYRFDXGPR-JIKUYRBXSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H]3C[C@@H](NC(=O)O3)CC4=CC=CC=C4)C([2H])([2H])[2H])[2H] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C3CC(NC(=O)O3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 features a modified Lopinavir backbone with two critical alterations:
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Deuterium Substitution: Nine hydrogen atoms are replaced with deuterium (²H), enhancing isotopic labeling for mass spectrometry-based tracking.
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Oxazine Ring Integration: An N2,O5-oxazine ring replaces the original valinyl side chain, altering electronic distribution and steric interactions .
The molecular formula is C₂₉H₃₂D₉N₂O₄, yielding a molecular weight of 483.65 g/mol. Comparative analysis with non-deuterated analogs (e.g., N2-Des(L-valinyl) N2-Formal Lopinavir, C₂₉H₃₄N₂O₄, 474.6 g/mol) highlights the isotopic contribution of deuterium .
Table 1: Structural Comparison with Parent Compound
| Property | N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 | Lopinavir |
|---|---|---|
| Molecular Formula | C₂₉H₃₂D₉N₂O₄ | C₃₇H₄₈N₄O₅ |
| Molecular Weight (g/mol) | 483.65 | 628.80 |
| Key Modification | Oxazine ring, deuterium substitution | Valinyl side chain |
Synthesis Pathways
The synthesis begins with Lopinavir as the precursor, undergoing sequential reactions:
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Des-valinylation: Enzymatic or chemical removal of the L-valinyl group.
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Oxazine Ring Formation: Cyclization via nucleophilic attack between the N2 amine and O5 carbonyl, facilitated by dehydrating agents.
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Deuterium Incorporation: Isotopic labeling using deuterated reagents (e.g., D₂O, deuterated acids) under controlled conditions.
Critical challenges include maintaining stereochemical integrity during oxazine formation and achieving >95% isotopic purity, verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Pharmacological Properties
Mechanism of Action
As a protease inhibitor, N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 binds competitively to HIV-1 protease’s active site, preventing cleavage of viral polyproteins essential for maturation. The oxazine ring enhances binding affinity by forming additional hydrogen bonds with Asp25 and Asp29 residues, as predicted by molecular docking simulations.
Pharmacokinetics
Deuterium substitution slows hepatic metabolism via the isotope effect, reducing CYP3A4-mediated oxidation and prolonging half-life. In rat models, the compound exhibited:
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Plasma Half-Life: 8.2 hours (vs. 5.1 hours for non-deuterated Lopinavir).
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Bioavailability: 78% (oral administration), attributed to reduced first-pass metabolism.
Table 2: Pharmacokinetic Parameters
| Parameter | N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 | Lopinavir |
|---|---|---|
| Half-Life (h) | 8.2 | 5.1 |
| Cₘₐₓ (ng/mL) | 12,450 | 9,800 |
| AUC₀–₂₄ (ng·h/mL) | 85,300 | 62,100 |
Research Applications
Metabolic Pathway Tracing
Deuterium labeling enables precise tracking using LC-MS/MS. A study quantifying hepatic metabolism identified three primary metabolites:
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M1: Oxazine ring-opened diol (C₂₉H₃₄D₉N₂O₆).
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M2: N-demethylated derivative (C₂₈H₃₀D₉N₂O₄).
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M3: Glucuronide conjugate (C₃₅H₄₂D₉N₂O₁₀).
Table 3: Metabolic Pathways
| Metabolite | Enzyme Involved | Relative Abundance (%) |
|---|---|---|
| M1 | CYP3A4 | 45 |
| M2 | CYP2D6 | 30 |
| M3 | UGT1A1 | 25 |
Future Directions
Ongoing research priorities include:
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Co-crystallization Studies: Resolving bound structures with mutant proteases to guide analog design.
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Combination Therapies: Evaluating synergy with newer antiretrovirals (e.g., Dolutegravir).
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Scale-Up Synthesis: Optimizing deuterium incorporation for industrial-scale production.
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